molecular formula C6H13NO3 B1414726 Methyl 2-[(2-methoxyethyl)amino]acetate CAS No. 885221-00-1

Methyl 2-[(2-methoxyethyl)amino]acetate

Cat. No.: B1414726
CAS No.: 885221-00-1
M. Wt: 147.17 g/mol
InChI Key: DOYRRBSQRQWDHJ-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methoxyethyl)amino]acetate is a chemical compound that belongs to the class of N-substituted glycine derivatives. It is a colorless liquid with a molecular weight of 179.22 g/mol and a boiling point of 220-222°C. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2-methoxyethyl)amino]acetate can be synthesized through the esterification of acetic acid and methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out in a batch reactor with a reflux condenser to condense the vapor and recirculate the condensate to the reactor . The optimal conditions for this reaction include a microwave power of 577.47 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and an esterification time of 24.45 minutes .

Industrial Production Methods

In industrial settings, the production of methyl 2-(2-methoxyethylamino)acetate involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methoxyethyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methyl 2-(2-methoxyethylamino)acetate can produce carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Methyl 2-[(2-methoxyethyl)amino]acetate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biochemical pathways and as a probe for investigating enzyme activities.

    Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent.

    Industry: It is used in the production of solvents, perfumes, surfactants, emulsifiers, biodiesel fuels, and surface-active agents.

Mechanism of Action

The mechanism of action of methyl 2-(2-methoxyethylamino)acetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 2-(2-methoxyethylamino)acetate include:

    2-Methoxyethyl acetate: This compound has a similar structure and is used in similar applications.

    Ethyl (2-methoxyethyl)amino(oxo)acetate: This compound is another N-substituted glycine derivative with similar chemical properties.

    (2-Methoxyethyl)(methyl)amino sulfonyl acetic acid: This compound has similar functional groups and is used in similar research applications.

Uniqueness

Methyl 2-[(2-methoxyethyl)amino]acetate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a versatile building block in organic synthesis and its use in various scientific research fields highlight its importance.

Properties

IUPAC Name

methyl 2-(2-methoxyethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-9-4-3-7-5-6(8)10-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYRRBSQRQWDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885221-00-1
Record name methyl 2-[(2-methoxyethyl)amino]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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